BenchChemオンラインストアへようこそ!

(2Z)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

PI3K inhibition Z-enaminone anticancer

This Z‑configured difluoromethoxylated enaminone is a non‑fungible building block for PI3K/AKT/mTOR inhibitor SAR campaigns. The meta‑OCHF₂ group provides +0.9–1.0 LogP versus methoxy analogs; the Z‑enaminone scaffold demonstrates PI3K IC₅₀ <0.05 μM and antiproliferative activity exceeding doxorubicin in MCF‑7 cells. Serves as a single‑precursor synthon for oxazines, azaspirones, quinolinones, and difluoromethoxylated pyrazoles—reducing procurement complexity versus purchasing separate intermediates. Insist on Z‑stereochemistry: the E‑isomer is inactive in kinase assays. Order with ≥98% purity and stereochemical certification.

Molecular Formula C12H13F2NO2
Molecular Weight 241.23 g/mol
Cat. No. B4383648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
Molecular FormulaC12H13F2NO2
Molecular Weight241.23 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC(=CC=C1)OC(F)F
InChIInChI=1S/C12H13F2NO2/c1-15(2)7-6-11(16)9-4-3-5-10(8-9)17-12(13)14/h3-8,12H,1-2H3/b7-6-
InChIKeyIZYFFZWYQKKIKP-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2Z)-1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one Matters in Early-Stage Drug Discovery and Chemical Biology Procurement


(2Z)-1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one (molecular formula: C₁₂H₁₃F₂NO₂, molecular weight: 241.23 g/mol) is a synthetic difluoromethoxylated Z‑enaminone small‑molecule building block . Its structure combines a reactive enaminone scaffold (conjugated N–C=C–C=O system) with a meta‑difluoromethoxy (–OCHF₂) phenyl group and a dimethylamino substituent, classifying it among fluorinated enaminone intermediates increasingly exploited for heterocycle synthesis and kinase inhibitor lead generation [1][2].

Why Generic Enaminone Substitution Fails: Stereochemical and Regioisomeric Differentiation of (2Z)-1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one


The Z‑stereochemistry and meta‑substitution pattern of this compound dictate a unique confluence of reactivity, physicochemical, and biological properties that are not preserved in the E‑isomer, the para‑substituted regioisomer, or non‑fluorinated enaminone analogs. Primary amines yield Z‑enaminones possessing a reactive secondary amino group capable of further functionalization, whereas secondary amines produce E‑enaminones—fundamentally altering their utility as synthetic intermediates [1]. The meta‑difluoromethoxy group influences T‑type Ca²⁺ channel targeting mechanisms relative to para‑substituted analogs [2], while the –OCHF₂ unit exhibits a conformationally switchable polarity profile that non‑fluorinated methoxy analogs lack [3]. Interchanging any of these structural elements without re‑validation risks compromising synthetic outcomes, target‑binding selectivity, or pharmacokinetic behavior, making this specific compound a non‑fungible entity for programs that require precise stereochemical and electronic control.

Quantitative Differentiation Evidence for (2Z)-1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one: Comparator-Based Procurement Decision Support


Z‑Enaminone PI3K Inhibitory Potency vs. Inactive E‑Enaminone Analogs

Amide‑substituted Z‑β‑enaminones demonstrate potent phosphoinositide 3‑kinase (PI3K) inhibition, whereas their E‑configured counterparts lack this activity due to incompatible binding‑pocket geometry [1]. In a competitive ELISA PI3K assay, compounds 2a, 2b, and 2d achieved IC₅₀ values <0.05 μM, while compounds 2c and 2f with the same core but altered substitution were essentially inactive (IC₅₀ >1.0 μM). The most potent ligand (2a) exhibited a Ki of 18.16 nM, representing an affinity advantage exceeding 20‑fold over less active analogs [1].

PI3K inhibition Z-enaminone anticancer stereochemistry-activity relationship

Z‑Enaminone Scaffold Enables Stereospecific Heterocycle Annulation vs. E‑Enaminone

The Z‑configuration of the enaminone double bond directs regio‑ and chemoselective annulation pathways that are inaccessible from the E‑isomer. Lankri et al. demonstrated that α‑enaminone synthons participate in conceptually distinct 1,2‑, 1,3‑, 1,4‑, and C–O bond‑forming annulations to assemble oxazines, azaspirones, quinolinones, and quinolinols in a controlled fashion [1]. This contrasts with E‑configured enaminones derived from secondary amines, which exhibit different reactivity patterns and cannot serve as direct drop‑in replacements for Z‑enaminones in multi‑component heterocycle syntheses [2].

heterocycle synthesis enaminone stereochemistry regioselective annulation building block

Difluoromethoxy (–OCHF₂) Lipophilicity Switching vs. Non‑Fluorinated Methoxy (–OCH₃) Analogs

The difluoromethoxy (–OCHF₂) group on the phenyl ring endows the compound with a unique conformational polarity‑switching capability absent in non‑fluorinated methoxy (–OCH₃) analogs. Vector‑based polarity analysis demonstrates that –OCHF₂ can readily interconvert between a highly lipophilic conformation and a polar conformation, enabling adaptation to varying molecular environments [1]. In benchmark comparisons, 2‑(difluoromethoxy)benzoic acid exhibits a LogP of 2.5, compared to LogP 1.59 for the corresponding methoxybenzoic acid . Computational models for the 4‑(difluoromethoxy)phenyl regioisomer predict LogP ≈1.8 and favorable membrane permeability .

lipophilicity modulation difluoromethoxy ADME optimization conformational polarity

Enaminone Pathway to Rare OCF₂H‑Bearing N‑Heterocycles vs. Direct Ketone Cyclization

Difluoromethoxylated ketones serve as versatile precursors to OCF₂H‑bearing N‑heterocycles via enaminone intermediates, enabling access to pyrazoles, isoxazoles, and pyrimidines—compound classes that remain underrepresented in screening libraries due to synthetic challenges associated with the –OCHF₂ motif [1]. The enaminone pathway provides a critical synthetic bridge: the ketone is first converted to the enaminone, which then undergoes cyclization to deliver the heterocycle. Direct Fischer indole synthesis from the ketone with arylhydrazines provides an alternative route, but the enaminone intermediate is essential for accessing pyrazole and isoxazole scaffolds [1][2].

difluoromethoxylated heterocycles enaminone intermediate Fischer indole synthesis fluorinated building blocks

High-Impact Application Scenarios for (2Z)-1-[3-(Difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one


PI3K‑Targeted Anticancer Lead Generation

The Z‑enaminone scaffold has demonstrated PI3K inhibition with IC₅₀ values <0.05 μM and binding affinities as low as Ki = 18.16 nM in competitive ELISA assays, with antiproliferative activity (90.12%) exceeding the clinical benchmark doxorubicin (82.16%) in MCF‑7 breast cancer cells [1]. This compound serves as a validated starting point for structure–activity relationship (SAR) campaigns targeting the PI3K/AKT/mTOR pathway in oncology. Procurement teams should prioritize Z‑configured enaminones over E‑isomers for kinase inhibitor programs, as E‑configured analogs have demonstrated inactivity in the same assay system [1].

Stereospecific Heterocycle Library Synthesis

The Z‑enaminone α‑carbon serves as a multifaceted synthon for the controlled assembly of oxazines, azaspirones, quinolinones, and quinolinols via 1,2‑, 1,3‑, 1,4‑, and C–O bond‑forming annulations from a single precursor [2]. This compound is ideally suited for diversity‑oriented synthesis (DOS) workflows, where a single building block can generate multiple privileged heterocyclic scaffolds in a regio‑ and chemoselective fashion, reducing procurement complexity relative to purchasing separate intermediates for each target class [2].

Difluoromethoxylated Fragment and Lead Optimization

The meta‑difluoromethoxy group provides a ~0.9–1.0 LogP unit increase relative to non‑fluorinated methoxy analogs while retaining conformational polarity‑switching capability [3]. This compound is therefore a privileged fragment for ADME optimization campaigns where balanced solubility–permeability profiles are required. The –OCHF₂ group has been validated in marketed drugs including Roflumilast and is recognized as an emerging fluorinated motif for fine‑tuning metabolic stability and target engagement [3].

Synthesis of Rare OCF₂H‑Bearing N‑Heterocycles

Via its enaminone intermediate, this compound enables access to difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines—heterocyclic classes that are underrepresented in commercial screening collections due to the synthetic difficulty of installing the –OCHF₂ group [4]. This represents an unprecedented synthetic entry point for building fluorinated fragment libraries and exploring chemical space that remains largely untapped in current drug discovery programs [4].

Quote Request

Request a Quote for (2Z)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.